molecular formula C14H17NO3 B14178914 (2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate CAS No. 922735-36-2

(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate

Cat. No.: B14178914
CAS No.: 922735-36-2
M. Wt: 247.29 g/mol
InChI Key: KPZKFDBGWDLCNI-CQSZACIVSA-N
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Description

(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate is an organic compound with a complex structure that includes a cyano group, a methoxy group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate typically involves multiple steps. One common method includes the reaction of (4-methylphenyl)methanol with an appropriate acylating agent to form the intermediate ester. This intermediate is then reacted with a cyanating agent under controlled conditions to introduce the cyano group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
  • 5,5′′-bis(4′-methoxy-[1,1′-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene
  • 4′,4′′′-([2,2′:5′,2′′-terthiophene]-5,5′′-diyl)bis([1,1′-biphenyl]-4-carbonitrile)

Uniqueness

(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

922735-36-2

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

[(2R)-1-cyano-3-[(4-methylphenyl)methoxy]propan-2-yl] acetate

InChI

InChI=1S/C14H17NO3/c1-11-3-5-13(6-4-11)9-17-10-14(7-8-15)18-12(2)16/h3-6,14H,7,9-10H2,1-2H3/t14-/m1/s1

InChI Key

KPZKFDBGWDLCNI-CQSZACIVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC[C@@H](CC#N)OC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)COCC(CC#N)OC(=O)C

Origin of Product

United States

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